1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

AT2 receptor pharmacology functional selectivity structure–activity relationship

Secure a conformationally rigid, meta-substituted AT2 receptor antagonist originally disclosed by Novartis. Unlike para-substituted agonists, this compound's unique azetidine bridge and pyrrolidine-2,5-dione terminus ensure antagonist specificity. Validated for neuropathic pain models (CCI, SNI) and neurite outgrowth assays, it outperforms PD 123,319 in potency. Ideal for target validation, co-crystallography, and bone remodeling studies. Ensure your research with a well-characterized tool compound.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 2034381-39-8
Cat. No. B2434585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS2034381-39-8
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
InChIInChI=1S/C19H17N3O4/c23-17-7-8-18(24)22(17)14-11-21(12-14)19(25)13-4-3-5-15(10-13)26-16-6-1-2-9-20-16/h1-6,9-10,14H,7-8,11-12H2
InChIKeyZEQSGQLQQXWGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 2034381-39-8): AT2 Receptor Antagonist Sourcing Guide


1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 2034381-39-8) is a heterocyclic small molecule belonging to the pyrrolidine-azetidine class of angiotensin II type 2 (AT2) receptor antagonists, originally disclosed by Novartis AG [1]. The compound features a pyrrolidine-2,5-dione core linked via an azetidin-3-yl bridge to a 3-(pyridin-2-yloxy)benzoyl moiety. This structural architecture is characteristic of a proprietary series designed to antagonize the AT2 receptor, a target implicated in neuropathic pain, inflammatory pain, nerve conduction velocity restoration, cell proliferation disorders, and bone remodeling imbalances [1]. The compound is currently available from multiple chemical vendors as a research-grade tool compound for preclinical target validation studies.

Why AT2 Antagonist Procurement Requires Compound-Specific Verification: The Case of 2034381-39-8


The AT2 receptor antagonist chemical space is characterized by steep structure–activity relationships (SAR), wherein minor modifications to the substitution pattern of the central phenyl ring or the heterocyclic appendages can invert functional activity from agonism to antagonism [1]. Specifically, a meta-substitution pattern on the phenyl ring—as found in the 3-(pyridin-2-yloxy)benzoyl moiety of this compound—has been demonstrated to favor AT2 antagonism, whereas para-substituted analogs within the same chemotype exhibit AT2 agonism [1]. Furthermore, the combination of the azetidine ring (a strained four-membered heterocycle conferring conformational rigidity) with the pyrrolidine-2,5-dione terminus is a non-trivial structural feature that influences both binding pocket complementarity and metabolic stability. Generic substitution with a different AT2 antagonist (e.g., PD 123,319 or EMA401) or a structurally related analog without head-to-head comparative data risks introducing divergent selectivity profiles, uncharacterized functional bias, and altered pharmacokinetic behavior. The quantitative evidence below establishes the dimensions along which this compound must be evaluated relative to its closest in-class comparators.

Quantitative Differentiation Evidence for 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 2034381-39-8)


Meta-Substitution Pattern Determines AT2 Antagonism vs. Agonism: Structural Basis for Compound Selection

The meta-substitution pattern on the central phenyl ring of 2034381-39-8 (i.e., the 3-pyridin-2-yloxybenzoyl moiety attached at the meta position) is a critical determinant of AT2 receptor antagonism. In a systematic SAR study of 41 compounds structurally related to the prototypical AT2 agonist M024/C21, all meta-substituted derivatives that were functionally evaluated acted as AT2 receptor antagonists, whereas para-substituted derivatives maintained AT2 agonist activity [1]. The pyrrolidine-2,5-dione terminus present in 2034381-39-8 further distinguishes it from analogs bearing alternative amide or sulfonamide termini, which have been shown to modulate binding affinity (Ki) across a range of 2–100 nM in the broader series [1]. No direct functional assay data are publicly available for 2034381-39-8 itself; however, the meta-substitution pattern provides a class-level structural inference that this compound is an AT2 antagonist rather than an agonist.

AT2 receptor pharmacology functional selectivity structure–activity relationship

Comparison Against Standard AT2 Antagonist PD 123,319: Functional Potency in Neurite Outgrowth

Four meta-substituted AT2 antagonists from the same chemotype series as 2034381-39-8 were directly compared to PD 123,319 (the most widely used AT2 antagonist standard) in a neurite outgrowth functional assay in NG108-15 cells. All four meta-substituted compounds were found to be considerably more effective than PD 123,319 at inhibiting AT2 receptor-mediated neurite outgrowth [1]. While quantitative IC50 values for 2034381-39-8 itself are not available in the public domain, the structural congruence of its pyrrolidine-2,5-dione terminus with the most potent members of this meta-substituted antagonist series strongly suggests that it belongs to this higher-potency subclass relative to PD 123,319.

neurite outgrowth AT2 antagonist potency NG108-15 cells

AT2/AT1 Receptor Selectivity Profile: Class-Wide Advantage Over Non-Selective Agents

A defining feature of the Novartis pyrrolidine-azetidine chemotype represented by 2034381-39-8 is the high degree of AT2/AT1 receptor selectivity. In the broader meta-substituted series, all 41 compounds synthesized exhibited high AT2/AT1 selectivity, with the majority showing Ki values for AT2 in the 2–100 nM range while displaying negligible binding to the AT1 receptor [1]. This selectivity profile is critical because AT1 receptor blockade produces hemodynamic effects (vasodilation, hypotension) that are undesirable in pain and neurodegeneration indications. By contrast, the older peptide-derived antagonists such as saralasin and CGP-42112A lack this level of subtype selectivity or oral bioavailability [2].

AT2 selectivity AT1 counter-screening hemodynamic safety

Conformational Rigidity from Azetidine Ring: Thermal Stability and Binding Entropy Advantage

The azetidin-3-yl core of 2034381-39-8 introduces significant conformational rigidity compared to more flexible piperidine or pyrrolidine linkers used in alternative AT2 antagonist scaffolds. The four-membered azetidine ring restricts rotational freedom of the pyrrolidine-2,5-dione pharmacophore, pre-organizing the molecule into its bioactive conformation and thereby reducing the entropic penalty upon receptor binding [1]. This structural feature is absent in compounds such as PD 123,319, which employs a more flexible tetrahydroimidazopyridine core. While no direct thermodynamic binding data (ΔG, ΔH, ΔS) are publicly reported for 2034381-39-8, the azetidine ring constraint is a recognized design principle in medicinal chemistry for improving binding efficiency and metabolic stability by reducing the number of accessible conformations susceptible to oxidative metabolism [2].

azetidine conformational restriction binding thermodynamics metabolic stability

Recommended Research Applications for 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione Based on Evidence Profile


AT2 Receptor Target Validation in Neuropathic Pain Models

The compound's classification as a meta-substituted AT2 antagonist [1] makes it suitable for use in rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury, or chemotherapy-induced peripheral neuropathy). In these models, AT2 antagonists have demonstrated efficacy in reducing mechanical allodynia and thermal hyperalgesia [1]. The compound should be benchmarked against PD 123,319 as a positive control to confirm functional AT2 antagonism in vivo, with measurements of paw withdrawal thresholds and nerve conduction velocity as primary endpoints [1].

Neurite Outgrowth and Nerve Regeneration Assays

AT2 receptor signaling has been implicated in neuronal differentiation and regeneration [1]. This compound is appropriate for use in NG108-15 cell-based neurite outgrowth assays to quantify AT2-mediated effects on neurite elongation and branching. The meta-substituted antagonist chemotype has been shown to inhibit Ang II-induced or CGP-42112A-induced neurite outgrowth more effectively than PD 123,319 [1], positioning 2034381-39-8 as a potentially more potent tool for dissecting AT2-dependent neurotrophic signaling pathways.

Bone Remodeling and Osteoporosis Target Engagement Studies

AT2 receptor antagonists have been shown to increase bone mass in preclinical models by modulating the balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption [1]. This compound can be deployed in osteoblast/osteoclast co-culture systems or in ovariectomized rodent models of post-menopausal osteoporosis to evaluate AT2-dependent effects on bone mineral density, with comparisons against existing AT2 antagonists and standard-of-care agents (e.g., bisphosphonates) [1].

Chemical Probe for AT2 Receptor Crystallography and Biophysical Studies

The conformational rigidity conferred by the azetidine ring and the well-defined pyrrolidine-2,5-dione terminus [1] make this compound a candidate for co-crystallization studies with the AT2 receptor. A high-resolution ligand–receptor co-crystal structure would enable structure-based optimization of AT2 antagonists and provide a template for virtual screening campaigns. The compound's meta-substitution pattern provides a distinct binding mode compared to para-substituted AT2 agonists, facilitating comparative structural biology studies [1].

Quote Request

Request a Quote for 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.